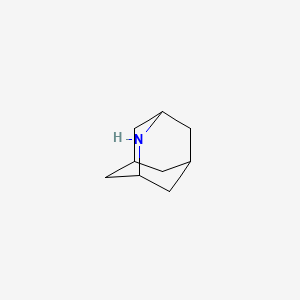
2-Azaadamantane
Overview
Description
2-Azaadamantane, also known as AZADO, is a stable nitroxyl radical . It is widely employed as a catalyst for the oxidation of alcohols . The empirical formula of AZADO is C9H14NO, and it has a molecular weight of 152.21 .
Synthesis Analysis
The synthesis of 2-Azaadamantane involves a multi-step process. A comprehensive kinetic study was performed to compare the catalytic efficiency of 2-azaadamantane N-oxyl (AZADO) derivatives with that of 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) used as radical catalysts in the aerobic oxidation of l-menthol . Regioselective C-H functionalization of N-protected 2-azaadamantane was achieved via a radical-induced bromination .Molecular Structure Analysis
The molecular structure of 2-Azaadamantane is unique. The reaction rate constants achieved with several AZADO derivatives exhibit moderate relationships with spectroscopic parameters, such as the hyperfine coupling constant of the N atom (A N) and NO stretching vibration frequency (ν NO) observed in electron spin resonance and infrared spectra, respectively .Chemical Reactions Analysis
2-Azaadamantane is used as a catalyst in various chemical reactions. It is particularly effective in the oxidation of primary and secondary alcohols under mild conditions . The difference in the catalytic activity of AZADO and TEMPO was explained as a steric effect arising from the existing bulky substitution of four methyl groups at the 2- and 6-positions .Physical And Chemical Properties Analysis
2-Azaadamantane has unique physical and chemical properties. It has a molecular weight of 152.21 and is available in powder form . The planarity C−(NO)−C angle (φ) at the N atom, determined by density functional theory (DFT) calculations, also strongly correlates with the A N and ν NO .Scientific Research Applications
Aerobic Alcohol Oxidation
2-Azaadamantane derivatives, such as 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), have been utilized in organocatalytic aerobic alcohol oxidation. This process is characterized by its mild conditions, ambient pressure, and temperature, providing a halogen- and transition-metal-free system (Shibuya et al., 2011). Additionally, 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are efficient organocatalysts for alcohol oxidation, surpassing the catalytic proficiency of TEMPO in transforming sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).
Pharmacological Applications
1-Azaadamantane and its derivatives have been studied for their potential pharmacological activities. The substituted 1-azaadamantanes, as conformationally restricted amines, show promise in therapeutic applications as anticholinergic agents, serotonergic agents, and squalene synthase inhibitors (Izumi et al., 2003).
Synthetic Approaches
Practical preparation methods for highly active azaadamantane-nitroxyl-radical-type oxidation catalysts have been developed. These methods focus on the efficient construction of the 2-azaadamantane skeleton, promoting green and sustainable options for alcohol oxidation (Shibuya et al., 2011).
Energetic Materials
Polynitroazaadamantanes, such as 2,4,4,8,8-Pentanitro-2-azaadamantane, have broad application prospects in the field of energetic materials due to their high thermal stability and density (Hou et al., 2017).
Green Chemistry
1-Methyl-2-azaadamantane N-oxyl has been used as a recyclable catalyst for the solvent-free aerobic oxidation of alcohols. This approach leverages the catalyst's variable solubility based on its oxidation state for easy reuse through phase separation (Kuang et al., 2011).
Mechanism of Action
The mechanism of action of 2-Azaadamantane involves the formation of an oxoammonium ion, which is formed by the oxidation of AZADO. This ion was identified as the active catalytic species . A chemoselective oxidation of α-hydroxy acids to α-keto acids is catalyzed by 2-azaadamantane N-oxyl (AZADO), a nitroxyl radical catalyst .
Safety and Hazards
Future Directions
The future directions of 2-Azaadamantane research are promising. The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are being discussed .
properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDEVRDASOICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaadamantane | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



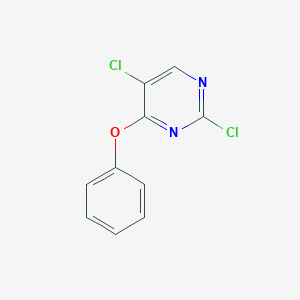

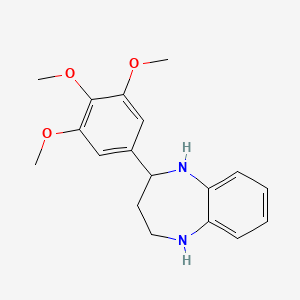

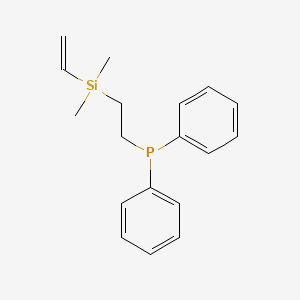

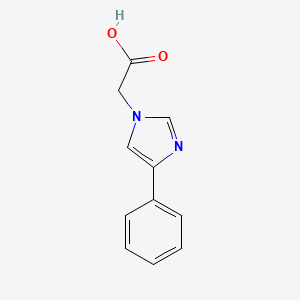


![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)
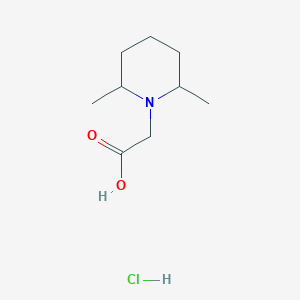
![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)